Lower Leaving‑Group Reactivity vs. tert‑butyl 6‑bromohexanoate Enhances Reaction Control
Comparison of carbon–halogen bond dissociation energies (BDEs) reveals that the C‑Cl bond (≈339 kJ·mol⁻¹) is approximately 54 kJ·mol⁻¹ stronger than the C‑Br bond (≈285 kJ·mol⁻¹) [1]. This higher BDE translates into a lower intrinsic leaving‑group reactivity, affording a broader window for controlled nucleophilic substitution relative to the bromo analog. In practice, tert‑butyl 6‑bromohexanoate reacts approximately 10–50× faster with standard nucleophiles (e.g., azide, thiolate) than the chloro compound, based on classic SN2 leaving‑group trends [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) and relative SN2 reactivity |
|---|---|
| Target Compound Data | BDE C-Cl ≈ 339 kJ·mol⁻¹; relative SN2 rate ~1 (baseline) |
| Comparator Or Baseline | Tert-butyl 6‑bromohexanoate: BDE C-Br ≈ 285 kJ·mol⁻¹; relative SN2 rate ~10–50× faster |
| Quantified Difference | ΔBDE ≈ 54 kJ·mol⁻¹; relative reactivity difference 10–50‑fold |
| Conditions | Standard SN2 conditions (polar aprotic solvent, common nucleophiles) – based on historical rate data for alkyl halides |
Why This Matters
The reduced reactivity of the chloro compound helps avoid uncontrolled side reactions in multi‑step syntheses, leading to improved product purity and higher isolated yields.
- [1] Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Bond dissociation energies: C-Cl 339 kJ·mol⁻¹, C-Br 285 kJ·mol⁻¹). View Source
- [2] Smith, M. B., & March, J. (2007). March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Relative SN2 rates for alkyl halides: I > Br > Cl ≈ 10–50×). View Source
